Tricyclazole
Overview
Description
Tricyclazole is a protectant, systemic fungicide, extensively used for the control of rice blast . It is a triazolobenzothiazole that is [1,2,4]triazolo [3,4-b] [1,3]benzothiazole which is substituted at position 5 by a methyl group .
Synthesis Analysis
Tricyclazole has been synthesized and characterized in various studies. For instance, a nano formulation of Tricyclazole was reported where polypropylene glycol was used as an encapsulating agent . Another study reported the synthesis of a tricyclazole selective chitosan/Fe3O4 magnetic molecularly imprinted polymer .Molecular Structure Analysis
Tricyclazole has a molecular formula of C9H7N3S and a molecular weight of 189.24 g/mol . Its InChI is 1S/C9H7N3S/c1-6-3-2-4-7-8(6)12-5-10-11-9(12)13-7/h2-5H,1H3 .Chemical Reactions Analysis
Tricyclazole can undergo photodegradation reactions under the action of sunlight, in aqueous solutions . Another study reported the degradation of tricyclazole during different stages of commercial and home processing and storage .Physical And Chemical Properties Analysis
Tricyclazole has a density of 1.2292 (rough estimate), a melting point of 187-188°C, a boiling point of 275 °C, and a solubility of 1.6g/L at 25 ºC . Adsorption-desorption of tricyclazole was studied in two soil types, varying in their physical and chemical properties .Scientific Research Applications
Control of Rice Blast Disease
Tricyclazole is a unique fungicide used to control the blast disease of paddy . It is systemic in rice and can control rice blast disease at any stage of plant development through a variety of application methods .
Application in Post-Harvest Processing of Rice
During the post-harvest processing of rice, a step called parboiling releases fungicide residues, including Tricyclazole, which enter water bodies .
Impact on Aquatic Life
Tricyclazole residues in water bodies can reach aquatic organisms like fish . A study conducted a 120-hour bioassay to evaluate the effect of Tricyclazole on Anabas testudineus, a freshwater fish found in Kerala .
Metabolic Impairment in Fish
Exposure to Tricyclazole causes metabolic impairment in fish. Fish exposed to sub-lethal concentrations exhibited behavioral abnormalities such as air gulping, loss of balance, copious secretion of mucus, loss of scales, opercular activity, discoloration, surfacing, and vertically hanging movements .
Impact on Respiration in Fish
Tricyclazole exposure affects the respiration in fish. The oxygen consumption increased significantly at higher sub-lethal concentration after 20 hours of exposure .
Microbial Inhibition
Adding 0.4 mg/L of Tricyclazole can eliminate bacteria and fungi. The mixture of fungicide, 10 mg/L of biosoil solution combined with 0.4 mg/L or above of Tricyclazole solution can kill both bacteria and fungi .
Mechanism of Action
Target of Action
Tricyclazole is a fungicide that primarily targets the rice blast fungus, Pyricularia oryzae . The primary target of Tricyclazole within these organisms is the melanin biosynthesis pathway . Melanin is crucial for the rigidity and function of the fungal appressorium, a specialized infection structure .
Mode of Action
Tricyclazole acts by inhibiting melanin biosynthesis within the appressorium of the fungus . This inhibition results in a lack of rigidity in the appressorial wall, preventing the fungus from penetrating the plant’s epidermis .
Biochemical Pathways
The primary biochemical pathway affected by Tricyclazole is the melanin biosynthesis pathway . By inhibiting this pathway, Tricyclazole prevents the formation of melanin within the fungal appressorium . This lack of melanin leads to a loss of rigidity in the appressorial wall, preventing the fungus from successfully infecting the host plant .
Pharmacokinetics
As a systemic fungicide, it is known to be absorbed by both the roots and foliage of plants and translocated throughout the plant tissues
Result of Action
The primary result of Tricyclazole’s action is the prevention of fungal infection in plants . By inhibiting melanin biosynthesis and thus preventing the fungus from penetrating the plant’s epidermis, Tricyclazole protects plants from infection by P. oryzae .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Tricyclazole. For instance, the risk of disease epidemics caused by P. oryzae is high in areas characterized by average temperatures above 17 °C during the cropping season with high relative humidity . .
Safety and Hazards
properties
IUPAC Name |
8-methyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3S/c1-6-3-2-4-7-8(6)12-5-10-11-9(12)13-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQJCHOQLCLEDLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC3=NN=CN23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7037478 | |
Record name | 2,7,8,9-Tricyclazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7037478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Tricyclazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031809 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
275.00 °C. @ 760.00 mm Hg | |
Record name | Tricyclazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031809 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.6 mg/mL at 25 °C | |
Record name | Tricyclazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031809 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Tricyclazole | |
CAS RN |
41814-78-2 | |
Record name | Tricyclazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41814-78-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tricyclazole [ANSI:BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041814782 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tricyclazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02891 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1,2,4-Triazolo[3,4-b]benzothiazole, 5-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,7,8,9-Tricyclazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7037478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methyl-1,2,4-triazolo[3,4-b]benzo-1,3-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.490 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRICYCLAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7U3MEU7VR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Tricyclazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031809 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
187 - 188 °C | |
Record name | Tricyclazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031809 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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